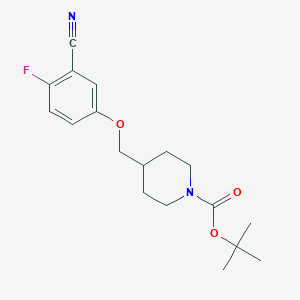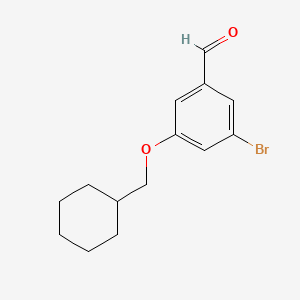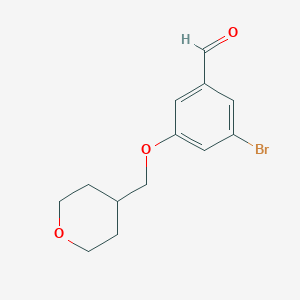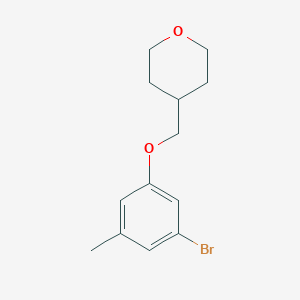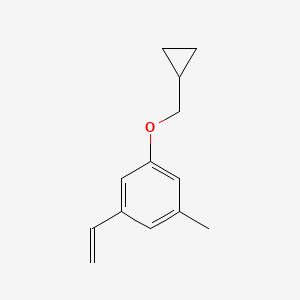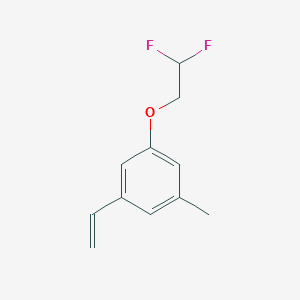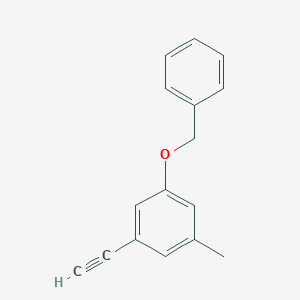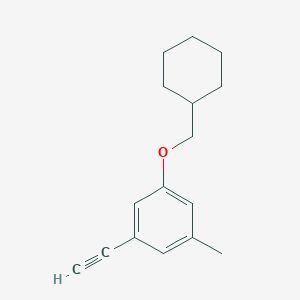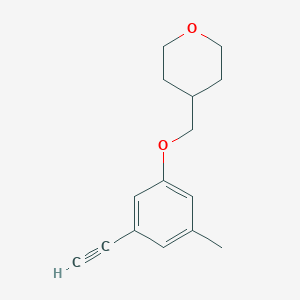
1-Ethoxy-3-methyl-5-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-methyl-5-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features an ethoxy group, a methyl group, and a vinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 1-ethoxy-3-methylbenzene can then undergo a Heck reaction with vinyl bromide to introduce the vinyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the Heck reaction, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: The vinyl group can be hydrogenated to form ethyl groups using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Nitration: 1-ethoxy-3-methyl-5-nitrobenzene.
Sulfonation: 1-ethoxy-3-methyl-5-sulfonic acid.
Halogenation: 1-ethoxy-3-methyl-5-chlorobenzene or 1-ethoxy-3-methyl-5-bromobenzene.
Oxidation: 1-ethoxy-3-methyl-5-vinylbenzaldehyde or 1-ethoxy-3-methyl-5-vinylbenzoic acid.
Reduction: 1-ethoxy-3-methyl-5-ethylbenzene.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-methyl-5-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and resins with specific properties.
Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.
Chemical Engineering: It is studied for its potential use in various chemical processes and reactions.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-3-methyl-5-vinylbenzene in chemical reactions involves the activation of the benzene ring by the ethoxy and methyl groups, which makes it more susceptible to electrophilic attack. The vinyl group can participate in addition reactions, and the overall reactivity of the compound is influenced by the electron-donating effects of the substituents.
Comparación Con Compuestos Similares
- 1-Ethoxy-4-methyl-2-vinylbenzene
- 1-Methoxy-3-methyl-5-vinylbenzene
- 1-Ethoxy-3-methyl-4-vinylbenzene
Uniqueness: 1-Ethoxy-3-methyl-5-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of an ethoxy group, a methyl group, and a vinyl group on the benzene ring provides a distinct set of chemical properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
1-ethenyl-3-ethoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-6-9(3)7-11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATHOUBUXSSSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
